molecular formula C8H5ClN2S2 B11492273 4-chloro-N-phenyldithiazol-5-imine CAS No. 65342-88-3

4-chloro-N-phenyldithiazol-5-imine

Cat. No.: B11492273
CAS No.: 65342-88-3
M. Wt: 228.7 g/mol
InChI Key: VBEGPXRLUXVFCG-UHFFFAOYSA-N
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Description

4-chloro-N-phenyldithiazol-5-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and phenyl groups in its structure can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-phenyldithiazol-5-imine typically involves the reaction of appropriate thiazole derivatives with chlorinating agents. One common method includes the reaction of 4-chlorothiazole with aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-phenyldithiazol-5-imine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: The presence of the thiazole ring allows for cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted dithiazol-5-imine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-phenyldithiazol-5-imine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-phenyldithiazol-5-imine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-phenylthiazol-2-amine
  • 4-chloro-N-phenylthiazol-5-amine
  • 4-chloro-N-phenylthiazol-2-imine

Uniqueness

4-chloro-N-phenyldithiazol-5-imine is unique due to the presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-N-phenyldithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S2/c9-7-8(12-13-11-7)10-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEGPXRLUXVFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333121
Record name ST4094205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65342-88-3
Record name ST4094205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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